

3-Bromo-4-(trifluoromethoxy)benzaldehyde CAS number

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Compound of Interest

Compound Name:	3-Bromo-4-(trifluoromethoxy)benzaldehyde
Cat. No.:	B1282308

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An In-depth Technical Guide to **3-Bromo-4-(trifluoromethoxy)benzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-4-(trifluoromethoxy)benzaldehyde**, a key chemical intermediate in the synthesis of complex organic molecules. This document outlines its chemical properties, safety information, a detailed experimental protocol for its synthesis, and its role in the development of pharmaceuticals and agrochemicals.

Chemical Identity and Properties

3-Bromo-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde containing both a bromine atom and a trifluoromethoxy group. These functional groups make it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	85366-66-1 [1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₄ BrF ₃ O ₂ [2] [6]
IUPAC Name	3-bromo-4-(trifluoromethoxy)benzaldehyde [7]
Synonyms	3-Bromo-4-trifluoromethoxy-benzaldehyde

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	269.02 g/mol [2] [4] [6]
Boiling Point	97 °C at 10 mm Hg [3]
Appearance	Colorless oil [3]
Melting Point	Not available
Density	Not available

Safety and Handling

3-Bromo-4-(trifluoromethoxy)benzaldehyde is classified as a hazardous substance. Proper safety precautions must be observed during handling and storage.

Table 3: GHS Hazard Information

Hazard Statement	Code	Description
Skin Irritation	H315	Causes skin irritation [7]
Eye Irritation	H319	Causes serious eye irritation [7]
Respiratory Irritation	H335	May cause respiratory irritation [7]

Handling Recommendations:

- Avoid inhalation, and contact with eyes and skin.[2]
- Use in a well-ventilated area with appropriate exhaust.[2]
- Wear personal protective equipment, including safety goggles, protective gloves, and impervious clothing.[2]
- Ensure an accessible safety shower and eye wash station are nearby.[2]

Role in Drug Discovery and Development

3-Bromo-4-(trifluoromethoxy)benzaldehyde serves as a crucial intermediate in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals.[6] Its structure is valuable for constructing complex molecules with potential biological activity.[6] The presence of the trifluoromethoxy group can enhance properties such as metabolic stability and lipophilicity in drug candidates, while the bromine atom provides a reactive site for various cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. It is frequently employed in the development of active ingredients for drugs targeting a range of diseases, including those with anti-inflammatory and antimicrobial properties.[6]

Experimental Protocol: Synthesis

The following is a detailed experimental protocol for the synthesis of **3-Bromo-4-(trifluoromethoxy)benzaldehyde** via the oxidation of 3-bromo-4-trifluoromethoxybenzyl alcohol.[3]

Materials:

- 3-bromo-4-trifluoromethoxybenzyl alcohol (27 g, 0.1 mol)
- Sulphuric acid (29.4 g, 0.3 mol)
- Potassium dichromate (9.7 g, 0.033 mol)
- Methylene chloride (250 ml + 100 ml)
- "Aliquat" 336 (tricaprylmethylammonium chloride) (2 ml)

- Water (50 ml + 100 ml + 100 ml + 100 ml)
- Saturated sodium bicarbonate solution (100 ml)
- Sodium sulphate

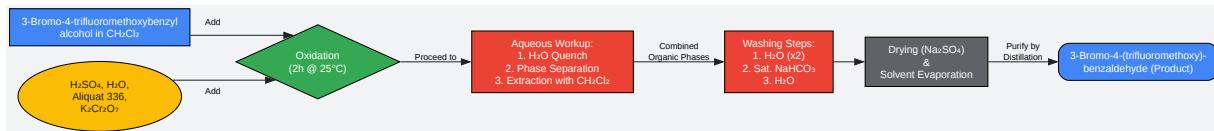
Procedure:

- A solution of 27 g (0.1 mol) of 3-bromo-4-trifluoromethoxybenzyl alcohol in 250 ml of methylene chloride is prepared at room temperature.
- A mixture of 29.4 g (0.3 mol) of sulphuric acid, 50 ml of water, and 2 ml of "Aliquat" 336 is added to the solution.
- 9.7 g (0.033 mol) of potassium dichromate is then added to the reaction mixture.
- The temperature is maintained at approximately 25°C for 2 hours, with slight cooling if necessary.
- After 2 hours, 100 ml of water is added to the mixture.
- The organic phase is separated, and the aqueous phase is extracted again with 100 ml of methylene chloride.
- The combined organic phases are washed sequentially with 100 ml of water (twice), 100 ml of saturated sodium bicarbonate solution, and finally with 100 ml of water.
- The washed organic phase is dried over sodium sulphate.
- The solvent is removed by evaporation in vacuo.
- The resulting residue is purified by distillation to yield 3-bromo-4-trifluoromethoxybenzaldehyde.

Yield: 20.4 g (75.8% of theoretical yield).[\[3\]](#)

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3-Bromo-4-(trifluoromethoxy)benzaldehyde**.



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Caption: Oxidation synthesis of **3-Bromo-4-(trifluoromethoxy)benzaldehyde**.

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